molecular formula C17H14N4O B12724615 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- CAS No. 112518-05-5

3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl-

Cat. No.: B12724615
CAS No.: 112518-05-5
M. Wt: 290.32 g/mol
InChI Key: FGEZOMNZHMDGMC-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core, a benzimidazole moiety, and a phenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with an appropriate aromatic compound in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

112518-05-5

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C17H14N4O/c22-16-11-10-13(12-6-2-1-3-7-12)20-21(16)17-18-14-8-4-5-9-15(14)19-17/h1-9H,10-11H2,(H,18,19)

InChI Key

FGEZOMNZHMDGMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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